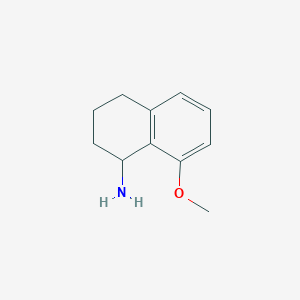

8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h3,5,7,9H,2,4,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTXOTBJARCSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622936 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535935-61-6 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

An In-Depth Technical Guide to the Synthesis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Introduction

This compound is a valuable primary amine that serves as a crucial building block in the development of pharmacologically active molecules. Its rigid, fused-ring structure provides a defined three-dimensional scaffold, making it an attractive starting point for agonists and antagonists targeting various receptors, including dopamine (DA) and serotonin (5-HT).[1] The synthesis of this compound, however, is not trivial. The primary challenge lies in the regioselective synthesis of the key precursor, 8-methoxy-1-tetralone, due to the electronic and steric repulsion between the C1 carbonyl and the C8 methoxy group, which makes it energetically less favorable than its 5-, 6-, and 7-methoxy isomers.[2]

This guide provides a comprehensive overview of robust and field-proven strategies for the , designed for researchers, chemists, and drug development professionals. We will delve into the causal logic behind strategic synthetic choices, present detailed, self-validating protocols, and compare common methodologies for the critical transformation steps.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target amine reveals two primary stages: the formation of the C-N bond and the synthesis of the core tetralone skeleton. The primary amine can be accessed from the corresponding ketone, 8-methoxy-1-tetralone, through methods such as reductive amination or the reduction of an oxime intermediate. The tetralone itself can be constructed from simpler, commercially available aromatic precursors.

Caption: Retrosynthetic analysis of the target amine.

Part A: Synthesis of the Key Intermediate: 8-Methoxy-1-tetralone

The efficient synthesis of 8-methoxy-1-tetralone is the cornerstone of this entire process. While several routes have been reported, many suffer from low yields or harsh conditions.[3][4] We will focus on a modern and highly efficient method that utilizes a palladium-catalyzed cross-coupling reaction.

Strategy: Heck Coupling and Directed Cyclization

This strategy employs a Heck coupling reaction to build the necessary 4-arylbutyric acid backbone, followed by a clever use of a temporary blocking group to ensure the desired regioselectivity during the intramolecular Friedel-Crafts acylation.[5][6]

Caption: Workflow for the synthesis of 8-methoxy-1-tetralone.

Causality Behind Experimental Choices:

-

Heck Coupling: This reaction provides a reliable method for forming the C-C bond between the anisole ring and the butenoic acid side chain.[3]

-

Bromine as a Blocking Group: The direct cyclization of methyl 4-(2-methoxyphenyl)butanoate would yield the thermodynamically preferred 6-methoxy-1-tetralone. To overcome this, a bromine atom is strategically introduced ortho to the methoxy group. This sterically and electronically deactivates the para position, forcing the subsequent Friedel-Crafts acylation to occur at the desired position ortho to the methoxy group.[5][6]

-

Eaton's Reagent: This mixture of phosphorus pentoxide in methanesulfonic acid is a powerful yet mild dehydrating agent for promoting intramolecular Friedel-Crafts acylations. It is often superior to harsher alternatives like polyphosphoric acid or SnCl4, leading to cleaner reactions and higher yields.[5]

-

Catalytic Hydrogenation: The final debromination is cleanly achieved using standard palladium on carbon (Pd/C) catalyzed hydrogenation, which simultaneously removes the blocking group and is a high-yielding, clean transformation.[1][6]

Detailed Experimental Protocol: Synthesis of 8-Methoxy-1-tetralone

(Adapted from Castillo-Rangel et al., 2016) [6]

Step 1: 5-Bromo-8-methoxy-1-tetralone (6)

-

To a solution of methyl 4-(2-bromo-5-methoxyphenyl)butanoate (5) (0.25 g, 0.87 mmol) in anhydrous 1,2-dichloroethane (DCE) (1 mL), add Eaton's reagent (0.50 mL, 2.61 mmol) slowly under a nitrogen atmosphere.

-

Stir the resulting mixture at 75 °C for 2 hours. Monitor reaction completion by TLC.

-

Allow the reaction mixture to cool to room temperature, then carefully pour it over an ice-water mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts and wash successively with brine (2 x 15 mL) and water (2 x 20 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product. Purification via column chromatography typically yields the product in ~95% yield.[6]

Step 2: 8-Methoxy-1-tetralone (1)

-

Dissolve 5-bromo-8-methoxy-1-tetralone (6) (1.0 g, 3.9 mmol) in absolute ethanol or methanol (10 mL).[1]

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).

-

Subject the mixture to hydrogenation using a hydrogen-filled balloon at atmospheric pressure.

-

Stir the reaction at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The resulting oil can be purified by distillation or column chromatography to afford 8-methoxy-1-tetralone as a colorless oil in ~96-97% yield.[1][6]

Part B: Conversion to this compound

With the key tetralone intermediate in hand, the final step is the introduction of the amine functionality. Two primary, high-yielding strategies are prevalent: direct reductive amination and a two-step sequence involving oxime formation and reduction.

Caption: Comparative strategies for the synthesis of the target amine.

Strategy 1: Direct Reductive Amination

Reductive amination is a powerful one-pot reaction that combines the formation of an imine from the ketone and an amine source, followed by its immediate reduction to the corresponding amine.[7]

Causality Behind Experimental Choices:

-

Amine Source: Aqueous ammonia or ammonium acetate can be used as the nitrogen source to form the primary amine.

-

Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is a classic choice for this transformation. It is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine intermediate that forms in situ.[8] This selectivity is crucial for the success of the one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)3) is a common, non-toxic alternative.[8]

Detailed Experimental Protocol: Reductive Amination

(General procedure adapted from Abdel-Magid et al., 1996)

-

Dissolve 8-methoxy-1-tetralone (1.0 g, 5.67 mmol) in methanol (20 mL).

-

Add ammonium acetate (4.37 g, 56.7 mmol, 10 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

In a separate flask, dissolve sodium cyanoborohydride (0.43 g, 6.81 mmol) in methanol (5 mL).

-

Add the NaBH3CN solution dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Quench the reaction by carefully adding 1M HCl until the pH is acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 2M NaOH to a pH > 10 and extract with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude amine. Purification is typically achieved by column chromatography.

Strategy 2: Oxime Formation and Reduction

This two-step approach involves the explicit formation of a stable oxime intermediate, which is then isolated and subsequently reduced. This can sometimes offer advantages in terms of purification and handling compared to the one-pot reductive amination.

Causality Behind Experimental Choices:

-

Oxime Formation: The reaction of a ketone with hydroxylamine hydrochloride in the presence of a mild base like sodium acetate is a near-quantitative and reliable method for producing oximes.[6]

-

Oxime Reduction: The N-O bond of the oxime is susceptible to cleavage under various reducing conditions.

-

Catalytic Hydrogenation: This is often the cleanest method. Catalysts like Palladium (Pd) or Platinum (Pt) are effective for reducing the C=N bond and cleaving the N-O bond to yield the primary amine.[9][10]

-

Chemical Reduction: Reagents like Sodium Borohydride (NaBH4) in the presence of additives such as ZrCl4, NiCl2, or CuSO4 can also effectively reduce oximes.[11][12][13] These additives coordinate to the oxime oxygen, activating it for hydride attack.

-

Detailed Experimental Protocol: Oxime Reduction

Step 1: 8-Methoxy-1-tetralone Oxime (Adapted from Castillo-Rangel et al., 2016) [6]

-

To a solution of 8-methoxy-1-tetralone (1.0 g, 5.67 mmol) in methanol, add hydroxylamine hydrochloride (NH2OH·HCl) and sodium acetate (NaOAc).

-

Heat the mixture at 65 °C until the reaction is complete (TLC monitoring).

-

Cool the reaction and add 1M NaOH.

-

Extract the product into an organic solvent, wash, dry, and concentrate to yield the oxime, which can often be used in the next step without further purification.

Step 2: Reduction to the Amine via Catalytic Hydrogenation

-

Dissolve the 8-methoxy-1-tetralone oxime (1.0 g, 5.23 mmol) in a suitable solvent such as ethanol or methanol containing acetic acid (to facilitate iminium ion formation).

-

Add 10% Pd/C catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until starting material is consumed.

-

Filter the catalyst through Celite and concentrate the filtrate.

-

Perform a standard acid-base workup as described in the reductive amination protocol to isolate the final amine product.

Quantitative Data Summary

| Step | Starting Material | Product | Method | Typical Yield | Reference |

| Part A | Methyl 4-(2-bromo-5-methoxyphenyl)butanoate | 5-Bromo-8-methoxy-1-tetralone | Eaton's Reagent Cyclization | 95% | [6] |

| Part A | 5-Bromo-8-methoxy-1-tetralone | 8-Methoxy-1-tetralone | Catalytic Hydrogenation | 96-97% | [1][6] |

| Part B | 8-Methoxy-1-tetralone | Target Amine | Reductive Amination | Good to Excellent | |

| Part B | 8-Methoxy-1-tetralone Oxime | Target Amine | Catalytic Hydrogenation | Good to Excellent | [9][10] |

Conclusion

The is a multi-step process that hinges on the successful and regioselective construction of the 8-methoxy-1-tetralone core. The modern approach utilizing a Heck coupling followed by a directed Friedel-Crafts cyclization offers a robust and high-yielding route to this key intermediate. For the final conversion of the ketone to the target primary amine, both direct reductive amination and the reduction of an intermediate oxime are highly effective strategies. The choice between them may depend on factors such as reagent availability, scalability, and purification preferences. The protocols outlined in this guide represent field-proven, reliable methods for accessing this valuable synthetic building block.

References

-

Banerjee, A. K., et al. (2024). Synthesis of 8-Methoxy-1-Tetralone. International Journal of Chemistry, 16(2), 24. Available from: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

-

Ghorbani-Vaghei, R., & Jalili, H. (2005). Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst. Organic & Biomolecular Chemistry, 3(10), 1931-1933. Available from: [Link]

-

Grokipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

-

Castillo-Rangel, R., et al. (2016). An Expeditious Synthesis of 8-Methoxy-1-tetralone. ResearchGate. Available from: [Link]

-

Zeynizadeh, B., & Akbari, D. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(8), 2841-2845. Available from: [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available from: [Link]

-

Barbry, D., & Champagne, P. (1995). Reduction of O-Acyl Oximes with Sodium Borohydride/Iodine System. Synthetic Communications, 25(22), 3503-3506. Available from: [Link]

-

Chary, K. P., et al. (2001). Amberlyst-15(H+)-NaBH4-LiCl: An Effective Reductor for Oximes and Hydrazones. Synthetic Communications, 31(10), 1589-1592. Available from: [Link]

-

Banerjee, A. K., et al. (2024). Synthesis of 8-Methoxy-1-Tetralone. IDEAS/RePEc. Available from: [Link]

-

ResearchGate. (2010). ChemInform Abstract: Reduction of Oximes with Sodium Borohydride-Copper(II) Sulfate in Methanol. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

Banerjee, A. K., et al. (2010). A Simple Synthesis of 8-Methoxy-1-tetralone. Synthetic Communications, 40(20), 3123-3127. Available from: [Link]

-

Organic Process Research & Development. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

-

ResearchGate. (2010). ChemInform Abstract: A Simple Synthesis of 8-Methoxy-1-tetralone. Available from: [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Available from: [Link]

-

Adamu, H., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234. Available from: [Link]

-

Bunnett, J. F., & Marks, J. L. (1949). Preparation of Tertiary Amines by the Leuckart Reaction. Journal of the American Chemical Society, 71(4), 1587-1589. Available from: [Link]

-

Chemistry LibreTexts. (2023). The Leuckart Reaction. Available from: [Link]

-

Sharma, M., et al. (2017). Reductive aminations by imine reductases: from milligrams to tons. Current Opinion in Chemical Biology, 37, 108-115. Available from: [Link]

-

Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Available from: [Link]

-

ResearchGate. (2024). Synthesis of 8-Methoxy-1-Tetralone. Available from: [Link]

-

ResearchGate. (2010). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. Available from: [Link]

-

Ermolenko, L., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts, 13(1), 1. Available from: [Link]

-

Gemoets, H. P. L., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13, 5634. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. ccsenet.org [ccsenet.org]

- 4. Synthesis of 8-Methoxy-1-Tetralone [ideas.repec.org]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. jocpr.com [jocpr.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a substituted aminotetralin with significant potential in medicinal chemistry and drug development. As a structural analog of various neuropharmacologically active agents, understanding its synthesis, reactivity, and physicochemical characteristics is paramount for its application in the design of novel therapeutics. This document synthesizes available data on its synthesis from its precursor, 8-methoxy-1-tetralone, through reductive amination, and offers insights into its predicted spectral properties and potential biological activity based on related compounds. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Introduction: The Significance of the Aminotetralin Scaffold

The 1,2,3,4-tetrahydronaphthalene (tetralin) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. When functionalized with an amine group, these "aminotetralins" exhibit a wide range of pharmacological activities, particularly as ligands for dopamine and serotonin receptors.[1][2] The precise positioning of substituents on both the aromatic and alicyclic rings of the tetralin core plays a crucial role in modulating the affinity and selectivity of these compounds for their biological targets.

This compound (also known as 8-methoxy-1-aminotetralin) is a specific isomer with the methoxy group positioned on the aromatic ring adjacent to the fused alicyclic ring, and the amine group at the C1 position. This unique substitution pattern is of considerable interest for probing the structure-activity relationships (SAR) of aminotetralin-based ligands. The methoxy group, a common substituent in many approved drugs, can influence a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile.[3] This guide aims to provide a detailed technical resource on the chemical properties of this compound to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties are experimentally determined for related compounds, others are computed estimates.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [4] |

| Molecular Weight | 177.24 g/mol | [4] |

| CAS Number | 535935-61-6 | [4] |

| Appearance | Predicted: Viscous oil or low-melting solid | Inferred from similar compounds[5] |

| Boiling Point | Not determined | |

| Melting Point | Not determined | |

| Solubility | Predicted: Soluble in organic solvents such as methanol, ethanol, and dichloromethane. The hydrochloride salt is expected to be water-soluble. | Inferred from general amine properties |

| pKa (of the amine) | Predicted: ~9.5 - 10.5 | Inferred from similar primary amines |

Synthesis of this compound

The primary route to this compound involves the reductive amination of the corresponding ketone, 8-methoxy-1-tetralone. This two-step process begins with the synthesis of the tetralone precursor.

Synthesis of the Precursor: 8-Methoxy-1-tetralone

The synthesis of 8-methoxy-1-tetralone is a non-trivial process due to the thermodynamic preference for the formation of other isomers. However, several effective methods have been reported in the literature.[6] A common strategy involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylbutyric acid.

Diagram 1: Synthetic Pathway to 8-Methoxy-1-tetralone

A representative synthetic route to 8-methoxy-1-tetralone.

Reductive Amination to the Target Amine

With 8-methoxy-1-tetralone in hand, the final step is the introduction of the amine functionality at the C1 position. Reductive amination is a versatile and widely used method for this transformation.[7][8][9] This reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

A common and effective method for direct reductive amination is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[10][11][12] This one-pot procedure is often favored for its simplicity.

Diagram 2: Reductive Amination of 8-Methoxy-1-tetralone

The Leuckart reaction as a method for the synthesis of the target amine.

Experimental Protocol: Leuckart Reaction for the Synthesis of this compound (Exemplary)

This protocol is a generalized procedure based on the Leuckart reaction and should be optimized for this specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 8-methoxy-1-tetralone (1.0 eq) and ammonium formate (5-10 eq).

-

Heating: Heat the reaction mixture to 160-180 °C under a nitrogen atmosphere. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up (Hydrolysis):

-

Cool the reaction mixture to room temperature.

-

Add a solution of hydrochloric acid (e.g., 6 M HCl) and heat to reflux for several hours to hydrolyze the intermediate formamide.

-

Cool the mixture and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-basic byproducts.

-

-

Isolation:

-

Basify the aqueous layer with a strong base (e.g., NaOH or KOH) to a pH > 12.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude amine can be purified by column chromatography on silica gel or by distillation under reduced pressure. Alternatively, the product can be precipitated as its hydrochloride salt by bubbling HCl gas through a solution of the free base in a suitable solvent (e.g., diethyl ether).

Spectral Properties (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and alicyclic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C5-H, C6-H, C7-H) | 6.7 - 7.2 | m | 3H |

| Methoxy (-OCH₃) | ~3.8 | s | 3H |

| Benzylic Amine (C1-H) | ~4.0 - 4.5 | t or dd | 1H |

| Alicyclic (C2-H₂, C3-H₂, C4-H₂) | 1.5 - 3.0 | m | 6H |

| Amine (-NH₂) | 1.0 - 3.0 (variable) | br s | 2H |

The chemical shifts of the aromatic protons will be influenced by the methoxy group. The signal for the amine protons is typically broad and its chemical shift is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the 11 unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (quaternary) | 155 - 160 (C8), 135-140 (C4a), 125-130 (C8a) |

| Aromatic (CH) | 110 - 130 |

| Methoxy (-OCH₃) | ~55 |

| Benzylic Amine (C1) | ~50 - 55 |

| Alicyclic (C2, C3, C4) | 20 - 40 |

Mass Spectrometry

Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 177. Key fragmentation patterns would likely involve the loss of the amine group and rearrangements of the tetralin ring system.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present.

| Functional Group | Absorption Range (cm⁻¹) | Description |

| N-H Stretch (primary amine) | 3300 - 3500 | Two bands, typically sharp and of medium intensity.[13][14] |

| C-H Stretch (aromatic) | 3000 - 3100 | |

| C-H Stretch (aliphatic) | 2850 - 3000 | |

| N-H Bend (primary amine) | 1590 - 1650 | |

| C=C Stretch (aromatic) | 1450 - 1600 | |

| C-N Stretch | 1020 - 1250 | |

| C-O Stretch (aryl ether) | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) |

Reactivity and Potential Applications in Drug Development

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the primary amine functionality. This group can undergo a variety of chemical transformations, including:

-

N-Alkylation and N-Arylation: To generate secondary and tertiary amines with diverse substituents.

-

Acylation: To form amides.

-

Formation of Schiff Bases: By reaction with aldehydes and ketones.

-

Salt Formation: With acids to produce water-soluble salts, which is often advantageous for pharmaceutical formulations.

The aromatic ring can also undergo electrophilic substitution, although the position of substitution will be directed by the methoxy group and the fused alicyclic ring.

Potential Pharmacological Significance

The structural similarity of this compound to known dopaminergic and serotonergic ligands suggests its potential as a valuable scaffold in neuroscience drug discovery.[1][2]

-

Dopamine Receptor Ligands: Many aminotetralins are known to interact with dopamine receptors. The position of the methoxy group in the 8-position could confer unique selectivity and efficacy profiles at D₁, D₂, and D₃ receptor subtypes.[15][16]

-

Serotonin Receptor Ligands: Aminotetralins are also well-known for their interaction with various serotonin receptor subtypes, particularly the 5-HT₁A receptor.[2][17] The 8-methoxy substitution may influence the affinity and functional activity at these receptors.

The exploration of derivatives of this compound could lead to the discovery of novel agonists, antagonists, or allosteric modulators for these important CNS targets.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust, vapors, or mists.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for the development of novel therapeutic agents. Its synthesis, while requiring careful control to achieve the desired regiochemistry, is accessible through established synthetic methodologies. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and predicted spectral characteristics to aid researchers in its synthesis and further investigation. The potential for this molecule and its derivatives to interact with key neurotransmitter receptors underscores its importance as a valuable building block for the next generation of CNS-active drugs.

References

-

Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor. PubMed. [Link]

-

2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites. PubMed. [Link]

-

New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. PMC. [Link]

-

IR: amines. University of California, Los Angeles. [Link]

-

Contents. The Royal Society of Chemistry. [Link]

-

Leuckart reaction. Wikipedia. [Link]

-

Leuckart reaction. Grokipedia. [Link]

-

Further characterization of structural requirements for agonists at the striatal dopamine D2 receptor and a comparison with those at the striatal dopamine D1 receptor. Studies with a series of monohydroxyaminotetralins on acetylcholine release from rat striatum. PubMed. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

-

Synthesis of 8-Methoxy-1-Tetralone. ResearchGate. [Link]

-

Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

-

Ch13 - Sample IR spectra. University of Calgary. [Link]

-

24.10 Spectroscopy of Amines. OpenStax. [Link]

-

The role of the methoxy group in approved drugs. PubMed. [Link]

Sources

- 1. Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | C12H14O3 | CID 3624709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. web.pdx.edu [web.pdx.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 15. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Further characterization of structural requirements for agonists at the striatal dopamine D2 receptor and a comparison with those at the striatal dopamine D1 receptor. Studies with a series of monohydroxyaminotetralins on acetylcholine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. acnp.org [acnp.org]

structure-activity relationship of aminotetralin derivatives

An In-Depth Technical Guide to the Structure-Activity Relationships of Aminotetralin Derivatives as Modulators of Dopamine and Serotonin Receptors

Abstract

The 2-aminotetralin scaffold represents a cornerstone in neuropharmacology, serving as a privileged structure for the design of potent and selective ligands for G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptor subtypes. Its conformationally constrained phenethylamine backbone provides a rigid framework that allows for systematic exploration of structure-activity relationships (SAR). This guide offers a detailed examination of the SAR of aminotetralin derivatives, synthesizing key findings from medicinal chemistry, molecular pharmacology, and computational studies. We will dissect the influence of structural modifications at the aromatic ring, the amino group, and the stereochemistry of the tetralin core on receptor affinity, selectivity, and functional activity. This document provides researchers and drug development professionals with a comprehensive understanding of the critical molecular determinants for designing novel aminotetralin-based therapeutics with tailored pharmacological profiles, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Aminotetralin Scaffold - A Privileged Structure in Neuropharmacology

Historical Context and Therapeutic Significance

The aminotetralin chemical framework has been a subject of intense investigation for decades, leading to the development of important pharmacological tools and therapeutic candidates. Its structural resemblance to the endogenous neurotransmitters dopamine and serotonin allows it to effectively interact with their respective receptors. This has made aminotetralin derivatives particularly valuable for developing treatments for neuropsychiatric and neurological disorders, including Parkinson's disease, schizophrenia, depression, and anxiety.

Core Chemical Structure and Conformational Flexibility

The 2-aminotetralin structure can be viewed as a cyclized analog of phenethylamine. This cyclization restricts the conformational freedom of the ethylamine side chain, which is a critical feature for receptor interaction. This semi-rigid nature is paramount, as it helps to pre-organize the pharmacophore elements into a bioactive conformation, often leading to increased affinity and selectivity compared to more flexible analogs. The key regions for chemical modification to explore the SAR are the aromatic ring, the amino group, and the chiral center at the C2 position.

Primary Pharmacological Targets: Dopamine and Serotonin Receptors

Aminotetralin derivatives are most renowned for their activity at D2-like dopamine receptors (D2, D3, D4) and various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7. The remarkable versatility of this scaffold allows for the development of selective agonists, partial agonists, or antagonists, depending on the specific substitution patterns. Furthermore, the scaffold has proven amenable to creating "polypharmacology" agents that interact with multiple targets, such as dual D2 antagonists/5-HT1A agonists, which are sought after as potential atypical antipsychotics.[1][2]

Foundational Principles of Aminotetralin SAR

Stereoselectivity: The Critical Role of the C2-Stereocenter

One of the most consistent findings in aminotetralin SAR is the profound impact of stereochemistry at the C2 position. For interactions with most dopamine and serotonin receptors, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. For instance, studies on 5-substituted-2-aminotetralins (5-SATs) at 5-HT1A, 5-HT1B, and 5-HT1D receptors demonstrated a stereoselective preference of at least 50-fold for the (2S) configuration over the (2R) configuration.[3][4][5] This stereoselectivity underscores the importance of a precise three-dimensional arrangement of the pharmacophoric elements for optimal receptor binding.

SAR at Dopamine Receptors

Targeting the D2 Receptor Family

Aminotetralins have been extensively studied as dopamine D2 receptor agonists, with potential applications in Parkinson's disease. The foundational pharmacophore for D2 agonism requires a hydroxyl group on the aromatic ring and typically N,N-dialkyl substitution on the amino group.

Influence of Aromatic Hydroxylation

The position and number of hydroxyl groups on the aromatic ring are critical determinants of D2 receptor activity.

-

5,6-Dihydroxy Substitution: This pattern mimics the catechol structure of dopamine itself. Compounds with this substitution, such as 5,6-dihydroxy-2-(di-n-propylamino)tetralin (5,6-ADTN), are potent D2 agonists. This substitution pattern is considered optimal for high dopaminergic activity.[6]

-

5-Hydroxy Substitution: A single hydroxyl group at the 5-position, as seen in 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT), also confers potent D2 agonism.[7]

-

Resorcinol Isomers: Replacing the catechol (5,6-dihydroxy) pattern with a resorcinol (5,7-dihydroxy) pattern generally leads to a significant decrease in dopaminergic potency.[8] This highlights the receptor's specific requirement for the catechol-like arrangement for strong interactions.

Impact of N-Substitution on Potency and Efficacy

The nature of the substituents on the amino nitrogen heavily influences potency and selectivity.

-

N,N-Dipropyl Group: The N,N-di-n-propyl substitution is consistently found to be optimal for D2 agonist activity among simple dialkylaminotetralins.[6]

-

Functionalized N-Alkyl Chains: Introducing functional groups onto one of the N-alkyl substituents can further modulate activity. Studies have shown that the D2 receptor has an accessory binding site that can accommodate various bulky and neutral functionalities, suggesting a region of the binding pocket that can be exploited to fine-tune pharmacological properties.[7][9]

Data Summary: Dopamine Receptor Ligands

| Compound | Aromatic Substitution | N-Substitution | Receptor Affinity (Ki, nM) | Functional Activity |

| 5,6-ADTN | 5,6-dihydroxy | N,N-di-n-propyl | High (D2) | Potent D2 Agonist[6] |

| 5-OH-DPAT | 5-hydroxy | N,N-di-n-propyl | High (D2/D3) | Potent D2/D3 Agonist[7] |

| 5,7-dihydroxy derivative | 5,7-dihydroxy | N,N-di-n-propyl | Lower (D2) | Less potent D2 Agonist[8] |

| 12a | 5-methoxy | N-(2-benzamidoethyl)-N-n-propyl | D2: 3.2, D3: 0.58 | Mixed D2/D3 Antagonist Profile[1] |

SAR at Serotonin Receptors

The aminotetralin scaffold has yielded ligands with remarkable diversity at serotonin receptors, ranging from selective agonists to antagonists and partial agonists.

Aromatic Substitution for 5-HT Receptor Selectivity

Modifications to the aromatic ring are a powerful strategy for tuning selectivity across 5-HT receptor subtypes.

-

5-Aryl Substitution: The introduction of an aryl group at the 5-position of the tetralin ring has been particularly fruitful. For example, 2,6-dimethoxyphenyl substitution leads to potent and selective 5-HT7 receptor agonists.[10][11]

-

Selectivity between 5-HT1A and 5-HT7: The size and nature of the N-alkyl groups can flip the selectivity profile. Decreasing the size of the N-alkyl substituents from propyl to methyl can increase selectivity for the 5-HT7 receptor over the 5-HT1A receptor.[10][11]

N-Alkyl Group Size and its Effect on Efficacy

A fascinating SAR trend is observed where the size of the N-alkyl groups can switch a compound from a full agonist to an antagonist.

-

At the 5-HT7 Receptor: For a series of 5-(2,6-dimethoxyphenyl)-2-aminotetralins, the N,N-dipropylamino derivative (10d) is a full agonist, while the corresponding N,N-dimethylamino derivative (10f) is an antagonist.[10][11] This suggests that the larger dipropyl groups engage with the receptor in a manner that promotes the active conformation, whereas the smaller dimethyl groups bind without inducing this conformational change, thereby blocking the receptor.

The Emergence of Polypharmacology: Dual D2/5-HT1A Ligands

A key strategy in modern antipsychotic drug design is to combine D2 receptor antagonism with 5-HT1A receptor agonism. The aminotetralin scaffold is well-suited for this approach. By combining the structural features of aminotetralins with substituted benzamides, researchers have created hybrid molecules with high affinity for D2, D3, and 5-HT1A receptors.[1] For example, compound 12a (5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin) shows nanomolar affinity for all three receptors, demonstrating the potential of this scaffold for creating agents with complex, multi-target profiles.[1]

Data Summary: Serotonin Receptor Ligands

| Compound | Aromatic Substitution | N-Substitution | Receptor Target(s) | Functional Activity |

| (S)-10d | 5-(2,6-dimethoxyphenyl) | N,N-di-n-propyl | 5-HT7 | Full Agonist[10][11] |

| (S)-10f | 5-(2,6-dimethoxyphenyl) | N,N-dimethyl | 5-HT7 | Antagonist[10][11] |

| (S)-PFPT | 5-(2'-fluorophenyl) | Pyrrolidine | 5-HT1A | Selective Agonist[3] |

| (1S,2R)-3 | 8-hydroxy-1-methyl | N,N-di-n-propyl | 5-HT1A / D2 | Mixed 5-HT1A Agonist / D2 Antagonist[2] |

Key Experimental Workflows for SAR Elucidation

Synthesis of Aminotetralin Derivatives

The synthesis of aminotetralin derivatives for SAR studies often starts from a substituted β-tetralone intermediate. A general and robust workflow allows for the diversification of both the aromatic ring and the amino group.

Protocol: General Reductive Amination from a β-Tetralone

-

Dissolution: Dissolve the starting β-tetralone (1.0 eq) in a suitable solvent such as methanol or dichloroethane.

-

Amine Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution.

-

Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 eq), and stir at room temperature for 1-2 hours to facilitate imine/enamine formation.

-

Reduction: Add a reducing agent, typically sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to control the reaction rate.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired 2-aminotetralin.[6][10]

In Vitro Pharmacological Evaluation

The first step in characterizing a new derivative is to determine its affinity for the target receptor(s). This is most commonly achieved through competitive radioligand binding assays.[12][13]

Protocol: Competitive Radioligand Binding Assay

-

Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of a known radioligand (e.g., [3H]5-CT for 5-HT1A/1B/1D receptors), and serial dilutions of the unlabeled test compound.[3][14]

-

Receptor Addition: Initiate the binding reaction by adding a suspension of cell membranes expressing the receptor of interest.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Termination & Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression model (e.g., one-site fit) to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[15]

Once affinity is established, the functional activity (agonist, antagonist, inverse agonist) and potency (EC50) are determined. For Gi-coupled receptors like D2 and 5-HT1A, this is often done by measuring the inhibition of cyclic AMP (cAMP) accumulation.

Protocol: cAMP Accumulation Assay (for Gi-coupled receptors)

-

Cell Plating: Plate HEK293 or CHO cells stably expressing the receptor of interest into 96- or 384-well plates and grow to confluence.

-

Compound Addition: Aspirate the culture medium and add assay buffer containing various concentrations of the test compound. Incubate for a short period (e.g., 15 minutes).

-

Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. Incubate for a further 15-30 minutes. An agonist will inhibit this forskolin-induced cAMP rise.

-

Cell Lysis and Detection: Lyse the cells and measure the accumulated cAMP levels using a commercial detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: Plot the cAMP response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a reference full agonist.[14]

Molecular Modeling and Mechanistic Insights

Docking Studies and Key Receptor Interactions

Computational docking and molecular dynamics (MD) simulations provide invaluable atomic-level insights into how aminotetralin derivatives bind to their receptors. These studies help rationalize observed SAR and guide the design of new compounds.[3][4] A critical interaction for all aminergic GPCR ligands is an ionic bond between the protonated amine of the ligand and a highly conserved aspartate residue in transmembrane helix 3 (TM3), designated D3.32.[3][14]

The Role of Specific Amino Acid Residues

Mutagenesis studies, combined with molecular modeling, have identified other key residues that determine affinity and selectivity. For 5-HT1 receptors, interactions with residues in TM5, such as S5.42 and T5.43, have been shown to be crucial for the differential selectivity of various 5-SATs.[3][14] For instance, the ability of a substituent on the ligand to form a hydrogen bond or engage in a π-π stacking interaction with a specific residue can confer selectivity for one receptor subtype over another.

Sources

- 1. 2-aminotetralin-derived substituted benzamides with mixed dopamine D2, D3, and serotonin 5-HT1A receptor binding properties: a novel class of potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Derivatives of cis-2-amino-8-hydroxy-1-methyltetralin: mixed 5-HT1A-receptor agonists and dopamine D2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Dopamine D2 Receptor Affinity of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the characterization of 8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine's affinity for the dopamine D2 receptor (D2R). It delves into the underlying principles of receptor binding, details robust experimental protocols, and explores the functional consequences of this interaction.

Introduction: The Significance of D2R Affinity in Neuropharmacology

The dopamine D2 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a cornerstone of central nervous system function, modulating movement, cognition, and emotion.[1] Its critical role is underscored by the fact that it is a primary target for antipsychotic medications used in the treatment of schizophrenia, as well as for drugs treating Parkinson's disease.[1] D2Rs signal primarily through inhibitory Gαi/o proteins, which suppress the activity of adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.[2][3][4] Beyond this canonical pathway, D2Rs can also engage β-arrestin-dependent signaling cascades, a concept known as functional selectivity or biased signaling, which adds layers of complexity to their physiological and pharmacological responses.[1][2]

Aminotetralin derivatives represent a privileged scaffold in medicinal chemistry, known to produce potent dopaminergic agents.[5][6][7][8] Understanding the specific affinity and functional profile of novel aminotetralins, such as this compound, is crucial for developing next-generation therapeutics with improved efficacy and reduced side effects. This guide will provide the technical framework for such an investigation.

Physicochemical Properties and Synthesis

This compound, with the chemical formula C11H15NO, is a derivative of the 2-aminotetralin core structure.[9] The synthesis of such aminotetralins often begins from substituted tetralone precursors.[5][10] For instance, a general approach involves the synthesis of 8-methoxy-1-tetralone, which can then be converted to the corresponding amine.[10] Various synthetic strategies have been developed to access these key tetralone intermediates.[10] The purity and stereochemistry of the final compound are critical for accurate pharmacological evaluation and must be rigorously confirmed using standard analytical techniques such as NMR and mass spectrometry.

Quantifying Receptor Affinity: The Radioligand Binding Assay

The cornerstone for determining a compound's affinity for a specific receptor is the competitive radioligand binding assay.[11][12] This technique provides a quantitative measure of how strongly a test compound (the "competitor") binds to the receptor by measuring its ability to displace a radiolabeled ligand ("radioligand") that has a known high affinity and selectivity for the target.

Principle of the Competitive Binding Assay

The assay relies on the principle of mass action. A fixed concentration of receptor-containing material (e.g., cell membranes) and a fixed concentration of a specific radioligand are incubated with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes with the radioligand for binding to the receptor, resulting in a decrease in the amount of bound radioactivity. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (inhibitory concentration 50%). This value is then used to calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.[13][14]

Diagram: Workflow of a Competitive Radioligand Binding Assay

Sources

- 1. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. This compound [allbiopharm.com]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to the Serotonin Receptor Binding Profile of 8-Methoxy-Aminotetralins

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The 8-Methoxy-Aminotetralin Scaffold and its Significance in Serotonin Receptor Research

The compound 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 535935-61-6) represents a specific chemical entity within the broader class of aminotetralins. While pharmacological data for this particular 1-amine derivative is not extensively available in public literature, the aminotetralin scaffold is a cornerstone in the development of ligands targeting serotonin (5-hydroxytryptamine, 5-HT) receptors[1]. The vast body of research in this area has largely focused on the 2-aminotetralin isomers, which have proven to be a privileged structure for achieving high affinity and selectivity for various G protein-coupled receptors (GPCRs), including serotonin and dopamine receptor families[1].

Notably, the 8-methoxy substitution is a critical structural feature for probing the hydrogen-bonding requirements of receptor binding sites, particularly when compared to its hydroxylated analog, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)[1]. 8-OH-DPAT is a prototypical and extensively studied selective agonist for the 5-HT1A receptor and has become an invaluable tool in neuroscience research[2][3]. Due to the close structural similarity and the wealth of available data, this guide will leverage the well-characterized pharmacology of 8-OH-DPAT and related 8-methoxy-2-aminotetralins to provide a comprehensive technical overview of the serotonin receptor binding and functional activity profile of this important chemical class.

Serotonin Receptor Binding Profile of 8-OH-DPAT: A Proxy for the 8-Methoxy-Aminotetralin Scaffold

8-OH-DPAT is renowned for its high affinity and selectivity for the 5-HT1A receptor. However, it also exhibits significant affinity for the 5-HT7 receptor, a property that has been increasingly recognized for its contribution to the compound's overall pharmacological effects[2][3]. The binding affinities of 8-OH-DPAT at various human serotonin receptor subtypes are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference(s) |

| 5-HT1A | 0.5 - 5.1 | [2][4] |

| 5-HT1B | >100 | [4][5] |

| 5-HT1D | >100 | [4][5] |

| 5-HT2A | >1000 | |

| 5-HT2C | >1000 | |

| 5-HT7 | 35 - 466 | [2][3] |

Note: Ki values can vary between studies due to differences in experimental conditions, such as tissue preparation and radioligand used.

The binding profile clearly indicates a strong preference for the 5-HT1A receptor, with a moderate affinity for the 5-HT7 receptor. This dual activity is a critical consideration in the interpretation of in vitro and in vivo studies using this compound.

Functional Activity and Downstream Signaling Pathways

The interaction of a ligand with a receptor is only part of the story. The functional consequence of this binding, whether it activates (agonism) or blocks (antagonism) the receptor, is paramount. 8-OH-DPAT is a full agonist at the 5-HT1A receptor and also acts as an agonist at the 5-HT7 receptor[3][6].

5-HT1A Receptor Activation: The 5-HT1A receptor is a Gαi/o-coupled GPCR. Upon activation by an agonist like 8-OH-DPAT, the G-protein dissociates, and the αi subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[7]. The βγ subunit can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in neuronal firing[7].

5-HT7 Receptor Activation: In contrast, the 5-HT7 receptor is coupled to a Gαs-protein. Agonist binding stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels[1][8]. This activation of the cAMP-PKA signaling cascade can lead to various downstream effects, including the phosphorylation of transcription factors like CREB[8].

The dual agonism of 8-OH-DPAT at these two receptors with opposing effects on cAMP production highlights the complexity of its pharmacological actions and underscores the importance of considering the specific receptor populations and signaling pathways present in a given cell type or brain region.

Experimental Protocols

To characterize the binding and functional activity of a compound like this compound, a series of in vitro assays are essential. The following are standard, field-proven protocols.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor using [3H]-8-OH-DPAT as the radioligand.

1. Membrane Preparation:

-

Use commercially available membranes from cells stably expressing the human 5-HT1A receptor (e.g., from CHO-K1 or HEK293 cells) or prepare them from rat hippocampal tissue.

-

On the day of the assay, thaw the membrane preparation and resuspend the pellet in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, 0.1% ascorbic acid, pH 7.4).

2. Assay Setup:

-

Perform the assay in a 96-well plate with a final volume of 200-250 µL per well.

-

To each well, add in order:

-

50 µL of assay buffer (for total binding) or 10 µM serotonin (for non-specific binding) or the test compound at various concentrations.

-

50 µL of [3H]-8-OH-DPAT at a final concentration of ~1 nM.

-

150 µL of the diluted membrane preparation (typically 10-20 µg of protein per well).

-

3. Incubation:

-

Incubate the plate for 60 minutes at 27-30°C with gentle agitation.

4. Filtration:

-

Terminate the reaction by rapid vacuum filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

5. Scintillation Counting:

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

6. Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Calculate the IC50 value using non-linear regression (sigmoidal dose-response).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Agonist/Antagonist Activity

This protocol outlines a method to determine if a test compound acts as an agonist or antagonist at Gαs- or Gαi-coupled serotonin receptors by measuring changes in intracellular cAMP levels.

1. Cell Culture and Plating:

-

Use a cell line (e.g., HEK293 or CHO) stably expressing the serotonin receptor of interest (e.g., 5-HT1A or 5-HT7).

-

Plate the cells in a 384-well plate and grow to near confluence[4].

2. Assay Procedure (Agonist Mode):

-

Wash the cells with assay buffer.

-

For Gαi-coupled receptors (like 5-HT1A), stimulate the cells with a known adenylyl cyclase activator like forskolin to induce a measurable baseline of cAMP.

-

Add the test compound at various concentrations.

-

Incubate at room temperature for 15-30 minutes[5].

3. Assay Procedure (Antagonist Mode):

-

Pre-incubate the cells with the test compound (potential antagonist).

-

Add a known agonist for the receptor at a concentration that produces about 80% of its maximal effect (EC80)[4].

-

Incubate for the designated time[4].

4. cAMP Measurement:

-

Lyse the cells and measure cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay or a luciferase-based biosensor assay (e.g., GloSensor™)[5]. These kits provide a signal that is proportional (or inversely proportional) to the amount of cAMP produced.

5. Data Analysis:

-

For agonist activity, plot the signal against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

-

For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Sources

- 1. 8-Methoxy-2-aminotetralin|Research Chemical [benchchem.com]

- 2. Biochemical evidence for the 5-HT agonist properties of PAT (8-hydroxy-2-(di-n-propylamino)tetralin) in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-OH-DPAT - Wikipedia [en.wikipedia.org]

- 4. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenylamine | C11H15NO | CID 38250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [allbiopharm.com]

- 8. Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

An In-depth Technical Guide to the Spectroscopic Analysis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Abstract

This compound is a key chemical entity, serving as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly those targeting dopaminergic and serotonergic receptors.[1] Its structural integrity and purity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth exploration of the essential spectroscopic techniques required for the unambiguous characterization and quality control of this compound. Moving beyond mere data presentation, this document elucidates the causal reasoning behind methodological choices, offering a framework for robust, self-validating analytical protocols suitable for research and drug development environments.

Strategic Importance of Spectroscopic Characterization

In pharmaceutical development, the quality of an API is often predetermined by the quality of its intermediates.[2] Therefore, a rigorous analytical characterization of this compound is not a perfunctory step but a strategic necessity. A multi-faceted spectroscopic approach ensures structural confirmation, identifies and quantifies impurities, and establishes a foundational data package for regulatory submissions. This guide will detail the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, presenting them as an integrated system for complete molecular assessment.

A common synthetic pathway to this amine is the reductive amination of its ketone precursor, 8-Methoxy-1-tetralone.[3] Understanding this process is critical as it informs the potential impurity profile, which may include unreacted starting material, over-alkylated products, or by-products from side reactions.

Sources

A Senior Application Scientist's Guide to the Chiral Resolution of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Abstract

This technical guide provides an in-depth examination of the chiral resolution of racemic 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a critical chiral intermediate in the synthesis of various pharmacologically active molecules. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the principles and practical execution of diastereomeric salt crystallization. We will explore the theoretical underpinnings, offer a comparative analysis of common resolving agents, present a detailed, field-tested experimental protocol, and discuss methods for analytical validation. The causality behind experimental choices is emphasized to empower scientists to not only replicate but also troubleshoot and optimize the resolution process.

Introduction: The Significance of a Chiral Amine

This compound is a key building block in medicinal chemistry. Its enantiomerically pure forms are precursors to important therapeutic agents, including agonists for dopamine receptors. For instance, the (S)-enantiomer is a crucial intermediate in the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the management of Parkinson's disease.[1] Given that stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles, the production of single-enantiomer active pharmaceutical ingredients (APIs) is a regulatory and clinical necessity.[2][3]

Classical resolution via diastereomeric salt formation remains one of the most robust, scalable, and economically viable methods for separating enantiomers on an industrial scale.[4][5] This method leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. These resulting diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[4][6] This guide focuses on providing a practical framework for achieving this separation with high fidelity and yield.

The Core Principle: Diastereomeric Salt Formation

The cornerstone of this resolution technique is the conversion of a pair of enantiomers, which are physically inseparable by standard means, into a pair of diastereomers, which are separable.

-

Enantiomers: (R)- and (S)-8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. They have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light.

-

Chiral Resolving Agent: An enantiomerically pure acid, for example, (L)-N-Acetyl-L-glutamic acid.

-

Diastereomeric Salts: When the racemic amine reacts with the single-enantiomer acid, two different salts are formed:

-

[(R)-amine]•[(L)-acid]

-

[(S)-amine]•[(L)-acid]

-

These two salts are diastereomers. They have different spatial arrangements and, crucially, different physical properties, including solubility in a given solvent system.[4] By carefully selecting the solvent and controlling crystallization conditions (temperature, concentration), one diastereomeric salt can be induced to crystallize preferentially, leaving the other dissolved in the mother liquor.

Strategic Selection of the Resolving Agent

The success of a diastereomeric resolution hinges on the selection of an appropriate resolving agent. The ideal agent forms a stable, crystalline salt with one enantiomer of the amine while the salt of the other enantiomer remains soluble. For basic amines like our target molecule, chiral carboxylic acids are the agents of choice.[6]

While many agents exist, N-Acetyl-L-glutamic acid has demonstrated particular efficacy for this class of amines. Its dicarboxylic nature and chiral centers provide strong, stereospecific hydrogen bonding and ionic interactions, leading to a well-defined crystal lattice and excellent discrimination between the enantiomers.[7]

| Resolving Agent | Structure | Key Advantages |

| N-Acetyl-L-glutamic acid | HOOC-CH(NHCOCH₃)-CH₂-CH₂-COOH | Forms highly crystalline salts; good solubility difference in alcohol/water mixtures; commercially available at high purity.[8][9] |

| (L)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | A classic, cost-effective resolving agent. Can sometimes lead to less selective precipitation. |

| (S)-Mandelic Acid | C₆H₅-CH(OH)-COOH | Effective for many amines; solubility profiles must be carefully screened.[6] |

| Dibenzoyl-L-tartaric acid | C₁₈H₁₄O₈ | Bulky groups can enhance chiral recognition but may reduce overall solubility. |

For the purposes of this guide, we will focus on the protocol utilizing N-Acetyl-L-glutamic acid due to its proven effectiveness.

Experimental Workflow: A Step-by-Step Guide

The overall process can be visualized as a multi-stage workflow designed to isolate the desired enantiomer with high purity.

Protocol: Resolution with N-Acetyl-L-glutamic Acid

This protocol is designed for the preferential crystallization of the (R)-amine • (L)-acid salt.

Materials:

-

Racemic this compound

-

N-Acetyl-L-glutamic acid (≥99% purity)[9]

-

Methanol (Anhydrous)

-

Deionized Water

-

Toluene

-

Sodium Hydroxide (NaOH) pellets

-

Hydrochloric Acid (HCl), 2M

-

Sodium Sulfate (Na₂SO₄), anhydrous

Equipment:

-

Jacketed glass reactor with overhead stirrer and temperature probe

-

Heating/cooling circulator

-

Büchner funnel and filter flask assembly

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Salt Formation:

-

Charge the reactor with racemic this compound (1.0 equivalent).

-

Add a solvent mixture of Methanol and Water (typically in a ratio between 8:2 and 9:1 v/v). The total solvent volume should be sufficient to fully dissolve the amine at elevated temperature (e.g., 8-10 mL per gram of amine).

-

Begin stirring and heat the mixture to 60-65 °C until a clear solution is obtained.

-

In a separate vessel, dissolve N-Acetyl-L-glutamic acid (0.5 to 0.6 equivalents) in a minimal amount of hot methanol/water. Causality Note: Using a sub-stoichiometric amount of the resolving agent is crucial. This ensures that only the desired, less soluble diastereomeric salt precipitates, leaving the more soluble salt and the excess of the undesired enantiomer in solution, thereby maximizing the enantiomeric excess (ee) of the crystalline product.

-

Slowly add the resolving agent solution to the stirred amine solution, maintaining the temperature at 60-65 °C.

-

-

Crystallization:

-

After the addition is complete, maintain the temperature for 30 minutes.

-

Initiate a slow, controlled cooling ramp. A rate of 5-10 °C per hour is recommended. Causality Note: Slow cooling is critical for forming well-ordered crystals. Rapid cooling can trap impurities and lead to co-precipitation of the other diastereomer, significantly reducing the enantiomeric purity.

-

The solution will become turbid as the less soluble diastereomeric salt begins to precipitate.

-

Continue cooling to room temperature (20-25 °C) and hold for 2-4 hours to allow for complete crystallization. For improved yields, further cooling to 0-5 °C can be beneficial.

-

-

Isolation of the Diastereomeric Salt:

-

Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold methanol to remove residual mother liquor.

-

Dry the solid under vacuum at 40-50 °C to a constant weight. This solid is the enriched (R)-amine • (L)-N-Acetyl-L-glutamic acid salt.

-

-

Liberation of the Free Amine:

-

Suspend the dried diastereomeric salt in a mixture of Toluene and water.

-

Add 2M Sodium Hydroxide (NaOH) solution dropwise with vigorous stirring until the pH of the aqueous layer is >12. Causality Note: The strong base deprotonates the ammonium salt and protonates the carboxylic acids of the resolving agent, breaking the ionic bond. The free amine becomes soluble in the organic layer (Toluene), while the sodium salt of N-Acetyl-L-glutamic acid dissolves in the aqueous layer.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with Toluene (2x) to recover any residual amine.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Final Product Isolation:

-

Filter off the drying agent.

-

Concentrate the toluene solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (R)-8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine as an oil or solid.

-

Analytical Validation: Confirming Success

It is imperative to quantify the outcome of the resolution. The primary metric is the enantiomeric excess (ee), which defines the purity of the final product.

5.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[3] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.

Typical Chiral HPLC Conditions:

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Lux® i-Amylose-3 or similar)[10][11] |

| Mobile Phase | Isocratic mixture of Hexane/Isopropanol/Diethylamine (DEA) (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

Rationale for Conditions: The polysaccharide-based CSP provides a complex chiral environment with grooves and cavities that enable stereospecific interactions (hydrogen bonding, π-π stacking). The mobile phase composition is tuned to achieve optimal retention and separation; the small amount of DEA is critical for preventing peak tailing of the basic amine.[10]

Conclusion and Future Perspectives

The classical resolution of this compound by diastereomeric salt crystallization with N-Acetyl-L-glutamic acid is a powerful and scalable method for accessing enantiomerically pure material. By understanding the principles of solubility differences and carefully controlling key parameters like solvent composition, stoichiometry, and cooling rate, researchers can reliably obtain the desired enantiomer with high purity. While asymmetric synthesis routes are continually being developed,[12] the robustness and cost-effectiveness of classical resolution ensure its continued relevance in both academic research and industrial drug development.

References

-

Wikipedia. Chiral resolution. [Link]

-

Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

-

Elsevier ScienceDirect. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]

-

Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

-

ResearchGate. (PDF) Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

- Google Patents.

-